Graveoline Graveoline Graveoline is a member of quinolines.
Graveoline is a natural product found in Lunasia amara, Haplophyllum griffithianum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 485-61-0
VCID: VC20775534
InChI: InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
SMILES: CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

Graveoline

CAS No.: 485-61-0

Cat. No.: VC20775534

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

Purity: 96 % (TLC, mass spectrometry)

* For research use only. Not for human or veterinary use.

Graveoline - 485-61-0

CAS No. 485-61-0
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Standard InChI InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Standard InChI Key COBBNRKBTCBWQP-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Canonical SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Melting Point 205 - 205.5 °C

Chemical Structure and Properties

Molecular Structure

Graveoline is chemically identified as 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4(1H)-one, with the molecular formula C₁₇H₁₃NO₃ . Its structure features a quinolinone core with a methylenedioxyphenyl (benzodioxole) substituent at position 2 and a methyl group at position 1. This structural configuration contributes to its biological activity and pharmacological properties.

The compound belongs to the class of organic compounds known as hydroquinolones, which are hydrogenated quinolines bearing a ketone group . More specifically, it falls under the classification hierarchy of organoheterocyclic compounds > quinolines and derivatives > quinolones and derivatives > hydroquinolones .

Physical and Chemical Properties

Graveoline possesses several important physical and chemical properties that influence its biological behavior and pharmaceutical potential. These properties are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC₁₇H₁₃NO₃
Molecular Weight279.29 g/mol
Exact Mass279.08954328 g/mol
CAS Registry Number485-61-0
IUPAC Name2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4(1H)-one
Topological Polar Surface Area38.80 Ų
XlogP3.10
H-Bond Acceptors4
H-Bond Donors0
Rotatable Bonds1

The compound has a relatively high lipophilicity (XlogP = 3.10), suggesting good membrane permeability, which may contribute to its various biological activities . With four hydrogen bond acceptors and no donors, graveoline can participate in specific molecular interactions that may be important for its binding to biological targets.

Natural Sources

Plant Distribution

Graveoline has been identified in several plant species, primarily within the Rutaceae family. The main natural sources include:

  • Ruta graveolens (common rue) - the most well-documented source

  • Lunasia amara

  • Haplophyllum griffithianum

  • Ruta angustifolia

These plants have historically been used in traditional medicine systems across different cultures, suggesting that graveoline may contribute to some of their reported therapeutic effects.

Biological Activities

Acetylcholinesterase Inhibition

Graveoline and its synthetic analogs have demonstrated significant acetylcholinesterase (AChE) inhibitory activity . AChE inhibitors are important therapeutic agents for treating neurodegenerative conditions such as Alzheimer's disease, as they can increase cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Recent research has focused on developing graveoline-based dual-site AChE inhibitors that can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . These modified analogs have shown stronger inhibitory activity against AChE and higher selectivity compared to butyrylcholinesterase (BuChE), with selectivity indices ranging from 45 to 486 .

The structural characteristics of graveoline make it a suitable scaffold for developing these dual-site inhibitors. When the parent ring is substituted with specific side chains, particularly when the distance between the two active sites has six chemical bonds and the terminal amino group is piperidine, optimal inhibitory activity is achieved .

Other Biological Activities

In addition to its anticancer and enzyme inhibitory properties, graveoline has been reported to possess several other biological activities:

  • Antibacterial effects - Graveoline has demonstrated activity against certain bacterial strains

  • Spasmolytic properties - It can reduce smooth muscle contractions, which may be valuable for treating conditions involving muscle spasms

  • Potential neuroprotective effects - Based on its interaction with cholinergic systems and other pharmacological properties

These diverse biological activities highlight the multifaceted therapeutic potential of this natural alkaloid.

Metabolism

In Vitro Metabolism Studies

Recent research has investigated the in vitro metabolism of graveoline using rat and human liver microsomes and hepatocytes . When graveoline (20 μM) was incubated with nicotinamide adenine dinucleotide phosphate-supplemented liver preparations, researchers were able to detect and identify its metabolites using liquid chromatography coupled with photodiode array detection and quadrupole/time-of-flight tandem mass spectrometry .

A total of 12 metabolites were identified, comprising 6 phase I and 6 phase II metabolites . The structures of these metabolites were characterized based on accurate mass measurements, elemental composition analysis, and fragment ion patterns.

Metabolic Pathways

The metabolism of graveoline involves several pathways:

  • Demethylenation - Opening of the methylenedioxy ring

  • Demethylation - Removal of methyl groups

  • Hydroxylation - Addition of hydroxyl groups

  • Glucuronidation - Conjugation with glucuronic acid

  • Glutathione conjugation - Addition of glutathione moieties

Among these metabolites, the one designated as M10, which is produced by opening the methylenedioxyphenyl ring, was found to be the most abundant in both liver microsomes and hepatocytes . This metabolic reaction is primarily catalyzed by several cytochrome P450 enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5 .

Understanding the metabolism of graveoline is crucial for evaluating its pharmacokinetic properties, potential drug interactions, and safety profile, which are essential considerations for any compound being developed for therapeutic applications.

Pharmacokinetic Properties

ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of graveoline have been computationally predicted using admetSAR 2, providing valuable insights into its pharmacokinetic behavior. Table 2 summarizes these predicted properties:

PropertyValueProbability (%)
Human Intestinal AbsorptionPositive98.85%
Caco-2 PermeabilityPositive88.80%
Blood-Brain Barrier PenetrationPositive77.50%
Human Oral BioavailabilityPositive55.71%
Subcellular LocalizationMitochondria69.39%
P-glycoprotein SubstrateNegative90.67%
CYP3A4 SubstratePositive54.57%
CYP2C9 SubstrateNegative80.46%
CYP2D6 SubstrateNegative85.32%
CYP3A4 InhibitionPositive79.59%
CYP2C9 InhibitionNegative90.71%
CYP2C19 InhibitionPositive89.94%

According to these predictions, graveoline exhibits favorable pharmacokinetic properties, including high human intestinal absorption (98.85% probability) and blood-brain barrier penetration (77.50% probability) . These characteristics suggest that the compound could achieve adequate systemic exposure and potentially reach central nervous system targets, which is particularly relevant for its acetylcholinesterase inhibitory activity.

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